3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound is a triazoloquinazoline derivative characterized by a 4-chlorophenylsulfonyl group at position 3 and a 3,5-dimethylphenylamine substituent at position 3. Its molecular weight is 463.94 g/mol, with a purity of 98% in synthesized forms .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3,5-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-14-11-15(2)13-17(12-14)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)32(30,31)18-9-7-16(24)8-10-18/h3-13H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGUVZGPVFEFLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound
Chemical Reactions Analysis
3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study its interactions with various biological targets.
Medicine: Although not used therapeutically, it serves as a model compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their substituent differences are summarized below:
Key Observations
Sulfonyl Group Variations: Chloro-substituted sulfonyl groups (e.g., 4-chlorophenyl in the target compound) enhance electronegativity and binding to hydrophobic pockets compared to methyl- or methoxy-substituted analogues .
4-Methoxyphenyl (): The methoxy group enhances solubility but may reduce CNS activity due to higher polarity. 4-Isopropylphenyl (): The bulky isopropyl group could limit conformational flexibility, impacting binding kinetics.
Synthetic Yields :
- Triazoloquinazoline derivatives with chloro substituents (e.g., target compound) typically require multi-step syntheses with moderate yields (e.g., 11–56% in triazolopyrimidine analogues ).
Physicochemical and Pharmacological Trends
- Lipophilicity : Chloro and methyl substituents (target compound) likely increase logP values compared to methoxy or ethoxy analogues, favoring membrane permeability .
- Thermal Stability : Melting points for triazolopyrimidine analogues range from 170–223°C, suggesting moderate thermal stability .
- Biological Activity : While specific data for the target compound are unavailable, structurally related triazolopyrimidines show anti-tubercular (MIC: 0.5–2 µg/mL ) and antimalarial activity (IC50: <100 nM ).
Biological Activity
3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound characterized by its unique structural features that include a triazoloquinazoline core and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The compound's structure can be summarized as follows:
- Core Structure : Triazoloquinazoline
- Substituents :
- 4-chlorophenyl group
- N-(3,5-dimethylphenyl) amine group
- Sulfonyl group
This unique combination of functional groups is expected to influence its biological activity significantly.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with specific molecular targets. Research indicates that the sulfonyl group enhances the compound's reactivity and potential interactions with biological macromolecules.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against bacterial and fungal strains.
- Anticancer Properties : Related compounds in the quinazoline family have shown promise in inhibiting tumor growth through various mechanisms.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | Contains a phenylsulfonyl group | Potential enzyme inhibition |
| 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-[1H]-triazole | Different substituents on the triazole ring | Antimicrobial properties |
| Quinazolinones | Core quinazoline structure with varied substituents | Diverse biological activities including anticancer |
The distinct combination of functional groups in this compound may enhance its reactivity and biological profile compared to these similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activities of quinazoline derivatives that share structural similarities with our compound:
- Anticancer Activity : A study demonstrated that certain quinazoline derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Research indicated that related compounds showed promising results against pathogens such as Staphylococcus aureus and Candida albicans. The disk diffusion method revealed effective inhibition zones for these compounds .
- Inflammation Modulation : Some derivatives were found to reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
